Betaenone B
描述
Identification of Betaenone B as a Fungal Secondary Metabolite
Original Isolation and Characterization
This compound was first isolated in the early 1980s from the fungus Phoma betae (now known as Pleospora betae). The isolation process typically involves culturing the fungus on a suitable medium, followed by extraction of the culture filtrate with organic solvents. Chromatographic techniques are then employed to separate the various metabolites produced by the fungus, leading to the purification of this compound.
The structural elucidation of this compound was accomplished using a combination of spectroscopic methods. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy, along with Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measurements, were instrumental in determining its complex three-dimensional structure. wikipedia.org These analyses revealed this compound to be a polysubstituted octahydro-naphthalen-1-one. nih.gov
Producing Organisms and Associated Pathogenicity
This compound is produced by a select group of fungi, which are often associated with plants as either pathogens or endophytes. The primary and most well-documented producers are detailed below.
Pleospora betae, also known by its anamorph name Phoma betae, is the fungus from which this compound was originally isolated. osmarks.netwikipedia.org This fungus is a well-known plant pathogen, particularly affecting sugar beet (Beta vulgaris). osmarks.netwikipedia.org It is a causal agent of Phoma leaf spot, which manifests as black, concentric circles on the leaves, eventually leading to necrosis of the leaf tissue. wikipedia.orgnih.gov P. betae can also cause seedling blight and storage rot, leading to significant economic losses in sugar beet cultivation. cabidigitallibrary.org The fungus develops on dead beet residues and can be transmitted through infected seeds. osmarks.netcabidigitallibrary.org The production of betaenones, including this compound, is associated with the pathogenic activity of this fungus. wikipedia.org
More recently, this compound has also been isolated from endophytic strains of Neocamarosporium betae. frontiersin.orgnih.gov Neocamarosporium betae is a taxonomic reclassification of Pleospora betae. wikipedia.org Endophytic fungi live within the tissues of a host plant without causing any apparent disease. In fact, they can have a mutualistic relationship with the host, producing secondary metabolites that may help the plant tolerate environmental stresses such as drought, high salinity, and ultraviolet radiation. frontiersin.orgnih.gov The isolation of this compound from endophytic strains of N. betae found in desert plants suggests that this compound may play a role in the complex interactions between the fungus and its host plant in extreme environments. frontiersin.orgnih.gov
Phytotoxicity of Betaenone Class Compounds
The phytotoxic effects of the betaenone class of compounds vary significantly among its members. Research has shown that Betaenone A and C are considerably more potent phytotoxins than this compound.
| Compound | Growth Inhibition (%) |
| Betaenone A | 73% |
| This compound | 8% |
| Betaenone C | 89% |
| Data sourced from studies on phytotoxins isolated from fungal leaf spots of sugar beet. wikipedia.org |
While this compound is not considered highly toxic to plants, it can induce leaf spots when present in high concentrations (0.33 μg/μL). wikipedia.org The mechanism of action for this compound has not yet been fully elucidated, but it is known that Betaenone C inhibits RNA and protein synthesis. wikipedia.org
Marine-Derived Fungi (e.g., Microsphaeropsis species)
The marine environment is a rich and largely untapped source of novel secondary metabolites with significant biological activities. Among the diverse microorganisms inhabiting marine ecosystems, fungi have emerged as prolific producers of unique chemical entities. In this context, marine-derived fungi, particularly those found in association with other marine organisms such as sponges, have been a focal point of natural product research. A notable example is the isolation of betaenone derivatives from a marine-derived fungus belonging to the genus Microsphaeropsis.
An undescribed species of Microsphaeropsis was isolated from the Mediterranean sponge Aplysina aerophoba. nih.gov This symbiotic relationship highlights the intricate ecological niches within the marine biome that can foster the production of specialized metabolites. Laboratory cultivation of this fungal strain led to the identification and characterization of several compounds, including two new betaenone derivatives. nih.govresearchgate.net The structures of these novel compounds were elucidated using a combination of NMR spectroscopy and mass spectrometry. nih.govacs.org
Subsequent research into the biological activity of these marine-derived betaenones revealed their potential as inhibitors of protein kinases. nih.govresearchgate.net Specifically, certain betaenone congeners isolated from this Microsphaeropsis species demonstrated inhibitory effects against protein kinase C (PKC)-ε, cyclin-dependent kinase 4 (CDK4), and the epidermal growth factor (EGF) receptor tyrosine kinase. nih.govresearchgate.net
The discovery of betaenone derivatives from a sponge-associated Microsphaeropsis species underscores the importance of exploring marine-derived fungi for novel bioactive compounds. nih.gov This area of research not only contributes to the chemical diversity of known natural products but also provides new molecular scaffolds for potential therapeutic development.
Research Findings on Betaenone Derivatives from Marine-Derived Microsphaeropsis sp.
| Compound | Source Organism | Marine Host | Biological Activity |
|---|---|---|---|
| Betaenone derivatives | Microsphaeropsis sp. | Aplysina aerophoba (Sponge) | Inhibitors of PKC-ε, CDK4, and EGF receptor tyrosine kinases |
Structure
3D Structure
属性
CAS 编号 |
85269-23-4 |
|---|---|
分子式 |
C21H36O5 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C21H36O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h12-14,16-17,22,25-26H,7-11H2,1-6H3/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1 |
InChI 键 |
PUZNAAVWFXQUDM-HBKHSIGZSA-N |
SMILES |
CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)CCO |
手性 SMILES |
CC[C@@H](C)[C@@H]1[C@]([C@H]2[C@@H](C[C@@](C[C@@H]2C(=O)[C@@]1(C)O)(C)O)C)(C)C(=O)CCO |
规范 SMILES |
CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)CCO |
其他CAS编号 |
85269-23-4 |
产品来源 |
United States |
Biosynthesis of Betaenone B: Pathways, Enzymes, and Genetic Determinants
Polyketide Biosynthesis as the Foundational Pathway
The structural foundation of Betaenone B is assembled through the polyketide synthesis (PKS) pathway, a common route for the biosynthesis of many fungal secondary metabolites. wikipedia.orgrsc.org This pathway constructs complex carbon chains through the sequential condensation of small carboxylic acid units.
Origin of Carbon Skeleton from Acetate (B1210297) Units
Isotope-labeling experiments have been instrumental in elucidating the origin of this compound's carbon framework. Studies incorporating 13C-labeled acetate confirmed that the backbone is biosynthesized from eight acetate units, which are derived from acetyl-CoA. wikipedia.orgfrontiersin.orgrsc.orgcapes.gov.brfrontiersin.org These units are sequentially condensed to form a linear polyketide chain, the primary precursor to the final complex structure.
Incorporation of Methyl Groups via S-Adenosyl Methionine (SAM) Methylation
The this compound molecule features several methyl groups. Isotopic labeling with [Me-13C]methionine has demonstrated that these methyl groups are not incorporated through the use of propionate (B1217596) units in the polyketide chain, but are instead added via methylation reactions. wikipedia.orgrsc.orgresearchgate.net The universal methyl group donor, S-Adenosyl Methionine (SAM), provides the methyl groups that are attached to the growing polyketide backbone by a methyltransferase (MT) domain within the polyketide synthase enzyme. wikipedia.orgrsc.orgcapes.gov.br
Elucidation of Biosynthetic Intermediates and Reaction Steps
The transformation from a linear polyketide to the intricate, cyclic structure of this compound involves a series of precisely controlled enzymatic reactions, including backbone formation, cyclization, and oxidative modifications. The identification of the bet gene cluster has provided significant insights into these processes. researchgate.netrsc.org
Role of PKS Pathway in Backbone Formation
The core of the biosynthetic machinery is a highly reducing polyketide synthase (HR-PKS). researchgate.netebi.ac.ukrsc.org Genetic and heterologous expression studies have identified the key enzymes responsible for constructing the decalin skeleton of this compound. rsc.org
The primary enzyme, Bet1 , is a multifunctional HR-PKS. It contains several domains, including a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), ketoreductase (KR), acyl carrier protein (ACP), and a distinctive C-terminal reductase (R) domain. rsc.org Bet1 catalyzes the condensation of one acetyl-CoA starter unit with seven malonyl-CoA units to build the polyketide chain. uniprot.org Because the Bet1 enzyme itself lacks a functional enoyl reductase (ER) domain, this activity is supplied by a separate, trans-acting enzyme, Bet3 . rsc.orguniprot.org The R domain of Bet1 is crucial for the final step of backbone synthesis, where it catalyzes the reductive release of the completed polyketide chain to form the precursor known as dehydroprobetaenone I. rsc.orguniprot.org
Table 1: Genetic Determinants in this compound Biosynthesis
| Gene | Encoded Enzyme | Function in Biosynthesis |
|---|---|---|
| bet1 | Highly Reducing Polyketide Synthase (HR-PKS) | Synthesizes the polyketide backbone from acetate and malonyl-CoA units; contains an R domain for reductive release of the chain. rsc.orguniprot.org |
| bet2 | Cytochrome P450 Monooxygenase | Performs successive oxidative modifications, including epoxidation and hydroxylation, to convert Probetaenone I to this compound. rsc.orguniprot.org |
| bet3 | Enoyl Reductase (ER) | Acts in trans to provide the enoyl reduction activity missing from the Bet1 PKS during backbone elongation. rsc.orguniprot.org |
| bet4 | Short-chain Dehydrogenase/Reductase | Catalyzes the reduction of Dehydroprobetaenone I to Probetaenone I. uniprot.org |
Intramolecular Cyclization Mechanisms: The Diels-Alder Reaction
A key event in the formation of this compound is the intramolecular [4+2] cycloaddition, or Diels-Alder reaction. frontiersin.orgfrontiersin.org This reaction is responsible for forming the characteristic trans-decalin scaffold from the linear polyketide precursor. frontiersin.orgrsc.org It is proposed that after the reductive release from the PKS, the linear intermediate, dehydroprobetaenone I, undergoes this enzyme-catalyzed cyclization. rsc.orgrsc.orgrsc.org While early work suggested this could be a spontaneous reaction, the stereoselectivity of the product points towards the involvement of a "Diels-Alderase" enzyme, a function that may be part of the multifunctional PKS itself or a separate protein. wikipedia.orgresearchgate.net
Oxidative Modifications and Subsequent Hydroxylations
The final stages of this compound biosynthesis involve a series of oxidative modifications to the cyclized core. These steps are crucial for installing the final hydroxyl groups and achieving the structure of the mature natural product.
Research using P450 inhibitors demonstrated that these late-stage oxidations are dependent on cytochrome P450 enzymes. wikipedia.orgrsc.org Inhibition of these enzymes leads to the accumulation of Probetaenone I , a non-oxidized precursor, confirming its status as an intermediate in the pathway. rsc.orgrsc.org The gene cluster contains bet4, which encodes a short-chain dehydrogenase/reductase that reduces dehydroprobetaenone I to Probetaenone I. uniprot.org Subsequently, the cytochrome P450 monooxygenase, Bet2 , catalyzes successive epoxidation and hydroxylation steps to convert Probetaenone I into this compound. uniprot.org The origin of the oxygen atoms in the final molecule has been confirmed through labeling studies to derive from both acetate precursors and molecular oxygen, the latter being incorporated by the P450-dependent oxidations. rsc.org
Table 2: Key Intermediates in this compound Biosynthesis
| Intermediate | Description | Role in Pathway |
|---|---|---|
| Dehydroprobetaenone I | Linear polyketide product | The initial product released from the Bet1 PKS; precursor for the Diels-Alder cyclization and first reduction step. uniprot.org |
| Probetaenone I | Non-oxidized decalin core | Formed by the reduction of Dehydroprobetaenone I by Bet4. It is the direct substrate for the final oxidative modifications by Bet2. uniprot.orgrsc.org |
Theoretical Role of Cytochrome P-450 Monooxygenases
The structure of this compound, with its specific hydroxylations, strongly suggests the involvement of cytochrome P-450 monooxygenases. These enzymes are well-known for their ability to catalyze the insertion of an oxygen atom from molecular oxygen (O₂) into a wide array of substrates, a crucial step in the late stages of many natural product biosynthetic pathways. In the context of this compound biosynthesis, it is theorized that a cytochrome P-450 enzyme is responsible for the successive epoxidation, oxidation (via epoxide opening), and hydroxylation events that install a tertiary alcohol in the decalin ring, ultimately yielding this compound from its precursor, probetaenone I. uniprot.org The inhibition of these enzymes has been shown to lead to the accumulation of deoxygenated intermediates, such as probetaenone I, lending strong support to their proposed role.
Experimental Approaches to Investigating Oxygen Atom Origins
To experimentally validate the origin of the oxygen atoms in this compound, isotope-labeling studies have been conducted. Feeding experiments using [1-¹³C, ¹⁸O₂]acetate have been instrumental in tracing the incorporation of oxygen. These studies have demonstrated that the oxygen atoms at specific positions within the this compound molecule are derived from acetate, while others are not, suggesting the involvement of atmospheric molecular oxygen, a hallmark of cytochrome P-450 monooxygenase activity. The accumulation of a plausible deoxygenated intermediate, probetaenone I, following the treatment of Phoma betae cultures with a cytochrome P-450 inhibitor, further substantiates the direct involvement of these enzymes in the oxidative steps of the biosynthetic pathway.
Genetic Basis of this compound Biosynthesis
The enzymatic machinery responsible for this compound production is encoded by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). The identification and characterization of this cluster have provided profound insights into the molecular genetics underpinning the synthesis of this complex natural product.
Identification and Characterization of the bet Gene Cluster
Through genome sequencing of Pleospora betae, a putative biosynthetic gene cluster, designated as the bet cluster, was identified as responsible for this compound biosynthesis. rsc.org This cluster contains genes encoding the core enzymes necessary for the construction and modification of the this compound scaffold. Heterologous expression of genes from this cluster in a host organism, such as Aspergillus oryzae, has been pivotal in functionally characterizing the individual enzymes and reconstituting the biosynthetic pathway. rsc.orgrsc.org
The bet gene cluster comprises several key genes, including those for a highly reducing polyketide synthase (HR-PKS), a trans-acting enoyl reductase, a short-chain dehydrogenase/reductase, and a cytochrome P-450 monooxygenase. uniprot.orgrsc.org The coordinated expression of these genes orchestrates the intricate series of reactions leading to this compound.
| Gene | Proposed Function | Homology |
| bet1 | Highly Reducing Polyketide Synthase (HR-PKS) | Fungal HR-PKS |
| bet2 | Cytochrome P-450 Monooxygenase | Cytochrome P450 |
| bet3 | Trans-acting Enoyl Reductase (ER) | Enoyl Reductase |
| bet4 | Short-chain Dehydrogenase/Reductase | Short-chain dehydrogenase |
The cornerstone of this compound biosynthesis is the highly reducing polyketide synthase (HR-PKS) encoded by the bet1 gene. rsc.org This large, multidomain enzyme is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble the polyketide backbone. A unique feature of Bet1 is the presence of a C-terminal reductase (R) domain, which is uncommon in fungal HR-PKSs. rsc.orgnih.gov This domain catalyzes the reductive release of the fully assembled polyketide chain from the enzyme. rsc.orguniprot.org The domain organization of Bet1 is KS-AT-DH-MT-ER⁰-KR-ACP-R, where ER⁰ denotes an inactive enoyl reductase domain. rsc.org The presence of this inactive ER domain necessitates the action of a separate, trans-acting enzyme to carry out this reductive step. rsc.org
To compensate for the inactive enoyl reductase (ER) domain within Bet1, the bet gene cluster includes bet3, which encodes a trans-acting enoyl reductase. rsc.org Heterologous co-expression of bet1 and bet3 is essential for the formation of the decalin skeleton of betaenones. rsc.orgnih.gov Bet3 acts in concert with Bet1, providing the necessary enoyl reduction activity during the polyketide chain elongation process, a critical step for achieving the correct pattern of reduction in the final molecule. rsc.orguniprot.org
Cytochrome P450 Monooxygenase (Bet2)
A key enzyme in the late stages of this compound biosynthesis is Bet2, a cytochrome P450 monooxygenase. rsc.orguniprot.org Cytochrome P450s are a superfamily of heme-thiolate monooxygenases known for their crucial role in the biosynthesis and detoxification of a vast array of organic compounds by catalyzing the activation of inert C-H bonds. rsc.orgnih.govnih.gov
Within the betaenone biosynthetic gene cluster, Bet2 is responsible for a series of oxidative modifications. rsc.org Its primary function is to catalyze successive epoxidation, oxidation resulting from epoxide opening, and hydroxylation reactions. uniprot.orguniprot.org These modifications install a tertiary alcohol into the decalin ring of the betaenone precursor. uniprot.orguniprot.org Specifically, Bet2 facilitates the conversion of probetaenone I into this compound. uniprot.orguniprot.org It also catalyzes the transformation of dehydroprobetaenone I into betaenone C. uniprot.orguniprot.org Research involving the inhibition of cytochrome P-450 has been theorized to result in the accumulation of probetaenone I, the non-oxidized precursor to this compound, underscoring the enzyme's critical role in the final oxidative tailoring steps. wikipedia.org
Functional Characterization of Biosynthetic Enzymes
The functional roles of the enzymes within the betaenone (bet) gene cluster have been elucidated through genetic and biochemical studies. rsc.org The cluster contains the genes responsible for the synthesis and modification of the core betaenone structure. rsc.orgnih.gov
The central enzyme is Bet1 , a unique and highly reducing polyketide synthase (HR-PKS). rsc.orgrsc.org Unlike typical PKS systems, Bet1 contains a C-terminal reductase (R) domain which catalyzes the reductive release of the completed polyketide chain. rsc.orguniprot.orguniprot.org Bet1 is responsible for constructing the foundational skeleton of betaenone, a process that involves the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units. uniprot.orguniprot.org While Bet1 possesses the standard domains of an HR-PKS (Ketosynthase, Acyltransferase, Dehydratase, Methyltransferase, Ketoreductase, Acyl Carrier Protein), its own enoyl reductase (ER) domain is inactive. rsc.org
To compensate for this, the betaenone gene cluster includes Bet3 , a trans-acting enoyl reductase. rsc.orgfrontiersin.orgrsc.org Bet3 functions as a key partner to Bet1, providing the necessary enoyl reduction activity for the growing polyketide chain. rsc.orguniprot.orguniprot.org Together, Bet1 and Bet3 are the key enzymes for the construction of the betaenone decalin scaffold. rsc.org
Following the synthesis of the polyketide chain, several tailoring enzymes modify the structure. Bet4 , a short-chain dehydrogenase/reductase, catalyzes the reduction of dehydroprobetaenone I to yield probetaenone I. uniprot.orguniprot.org The formation of the characteristic decalin scaffold is proposed to occur through a Diels-Alder cycloaddition reaction. rsc.orgfrontiersin.orgfrontiersin.org
The gene cluster also contains two other open reading frames, orf1 and orf2. rsc.orgOrf1 encodes a putative FAD-dependent oxidase that is likely responsible for the conversion of betaenone C to betaenone A through an intramolecular aldol (B89426) reaction. rsc.orguniprot.orguniprot.orgBet4 is homologous to short-chain dehydrogenases and is involved in a modification reaction. rsc.org
| Gene | Enzyme | Function | Reference |
|---|---|---|---|
| bet1 | Highly Reducing Polyketide Synthase (HR-PKS) | Synthesizes the polyketide backbone; contains a reductase (R) domain for chain release. | rsc.orguniprot.orguniprot.org |
| bet2 | Cytochrome P450 Monooxygenase | Catalyzes successive oxidation and hydroxylation steps, converting probetaenone I to this compound. | uniprot.orguniprot.org |
| bet3 | Enoyl Reductase (ER) | Acts in trans to provide enoyl reduction activity for the Bet1 PKS. | rsc.orgrsc.org |
| bet4 | Short-chain Dehydrogenase/Reductase | Catalyzes the reduction of dehydroprobetaenone I to probetaenone I. | uniprot.orguniprot.org |
| orf1 | FAD-dependent Oxidase | Putatively converts betaenone C to betaenone A. | rsc.orguniprot.org |
Heterologous Expression Systems for Pathway Reconstitution
A powerful strategy for elucidating the functions of the betaenone biosynthetic enzymes has been the use of heterologous expression systems. rsc.orgtandfonline.com The entire betaenone biosynthetic gene cluster has been successfully transferred to and expressed in the filamentous fungus Aspergillus oryzae, a well-established host for reconstituting fungal metabolite pathways. rsc.orgrsc.orgtandfonline.com
This approach has allowed researchers to functionally characterize individual enzymes and reconstitute the biosynthetic machinery for this compound outside of its native producer. rsc.orgfrontiersin.orgrsc.org The successful heterologous expression of bet1 (HR-PKS) and bet3 (trans-acting ER) confirmed their cooperative role in forming the core decalin scaffold of the molecule. rsc.orgfrontiersin.orgrsc.org
Furthermore, the co-expression of the tailoring enzymes bet2 (cytochrome P450) and bet4 (dehydrogenase) alongside bet1 and bet3 in A. oryzae demonstrated their respective roles in the subsequent oxidative and reductive modifications of the betaenone backbone. rsc.org These experiments were pivotal in isolating biosynthetic intermediates like probetaenone I and betaenone C, providing a clearer picture of the stepwise pathway. rsc.org The successful reconstitution of the entire pathway in A. oryzae not only validated the functions of the bet genes but also resulted in a transformant strain capable of producing high levels of this compound. tandfonline.comresearchgate.net
Transcriptomic Analysis of Betaenone Biosynthetic Gene Expression
Transcriptomic studies, which analyze the complete set of RNA transcripts in an organism under specific conditions, have provided insights into the regulation of the betaenone gene cluster. In several pathogenic fungi, homologs of the betaenone biosynthetic genes have been identified, and their expression has been linked to the interaction between the fungus and its host plant. ed.ac.uknih.govbiorxiv.org
For example, in Pseudocercospora fijiensis, the causal agent of black Sigatoka disease in bananas, transcriptome analysis revealed that a gene homologous to bet1 (PKS8-4) exhibited significantly higher expression levels in infected banana leaf tissue compared to when the fungus was grown in culture. nih.gov This suggests that the production of betaenone-like compounds may be important during the infection process. nih.gov
Similarly, in the wheat pathogen Zymoseptoria tritici, a predicted betaenone gene cluster was identified through bioinformatics. biorxiv.org Metabolomic analysis confirmed the presence of betaenone G, a related compound, and transcriptomic data showed that the vast majority of genes within predicted biosynthetic gene clusters were actively expressed during the colonization of the host plant. biorxiv.org These findings collectively suggest that the expression of the betaenone biosynthetic gene cluster is often upregulated during pathogenesis, pointing to a role for these metabolites in fungal virulence or interaction with the host. nih.govbiorxiv.orgasm.org
Biological Activities and Ecophysiological Significance of Betaenone B
Phytotoxic Properties on Host Plants
Betaenone B induces specific symptoms in susceptible plants and affects their growth and development, with its phytotoxicity assessed through various laboratory methodologies.
This compound is recognized for its ability to induce leaf spot symptoms in sugar beet (Beta vulgaris). wikipedia.org These symptoms are characteristic of the disease caused by Pleospora betae, manifesting as black, pycnidia-containing concentric circles on the leaf tissue, which eventually lead to necrosis. wikipedia.org While this compound can cause these leaf spots, it typically requires higher concentrations (e.g., 0.33 μg/μL) to elicit a noticeable effect. wikipedia.org Betaenones A-F, a group of compounds including this compound, isolated from P. betae, collectively contribute to the wilting of the host sugar beet plant. wikipedia.org
Research indicates that this compound exhibits a considerably lower level of phytotoxicity compared to other betaenone analogues, specifically Betaenone A and Betaenone C. Among seven phytotoxins identified in fungal leaf spots from sugar beet, this compound demonstrated the least growth inhibition. wikipedia.org
The comparative phytotoxicity can be summarized as follows:
| Compound | Growth Inhibition in Beta vulgaris | Phytotoxic Activity Notes |
| This compound | 8% wikipedia.org | Considered to have low toxicity; produces leaf spots at high concentrations (0.33 μg/μL). wikipedia.org |
| Betaenone A | 73% wikipedia.orguni.lu | Significantly more phytotoxic than this compound. wikipedia.org |
| Betaenone C | 89% wikipedia.org | Exhibits the highest phytotoxic activity among the tested betaenones, causing wilting of sugar beet at 50 μg/mL and 89% root growth inhibition in rice seedlings at 37 μg/mL. Known to inhibit RNA and protein synthesis. wikipedia.org |
The assessment of phytotoxicity in laboratory settings employs various methodologies to quantify the effects of chemical compounds on plants. A common approach involves direct application to plant tissues, such as the leaf puncture test. wikipedia.org In this method, fresh leaves are prepared by cutting them into uniform rectangles, washing them with alcohol, and then drying them in a sterile Petri dish containing sterile wet filter paper. wikipedia.org This setup allows for the controlled application of pure compounds to specific leaf areas, facilitating the observation and measurement of induced lesions or necrosis. wikipedia.org
Role in Fungal Pathogenicity and Host-Pathogen Interactions
This compound, as a secondary metabolite of Pleospora betae, is implicated in the pathogenicity of this fungus and its interactions with host plants.
This compound is derived from Pleospora betae, a well-known plant pathogen responsible for sugar beet leaf spot disease. wikipedia.orgwikipedia.org Secondary metabolites like betaenones are frequently produced by plant pathogenic fungi and are suspected to enhance their pathogenic ability. While the precise and comprehensive role of betaenones in fungal biology and pathogenicity is not yet fully characterized, their phytotoxic nature suggests a direct contribution to the disease symptoms observed in host plants, such as wilting and necrotic spots.
Fungal phytotoxins are crucial in the development of various plant disease symptoms, including leaf spots, wilting, chlorosis, necrosis, and general growth inhibition or promotion. In some cases, host-specific phytotoxins are essential for the pathogenicity of the fungi that produce them, acting exclusively on the host plant. The biosynthesis of secondary metabolites, including betaenones, is often governed by genes located within specific gene clusters, implying a co-regulated production that supports the fungus's ability to cause disease. For instance, a betaenone gene cluster has been identified in strains of Zymoseptoria tritici, a fungal wheat pathogen, indicating the potential for these compounds to contribute to virulence across different fungal species.
Mechanisms of Interaction with Plant Defense Responses
This compound, along with other betaenones like A and C, is recognized for its phytotoxic properties, which contribute to the development of sugar beet leaf spots, characterized by necrotic concentric circles wikipedia.org. However, among the phytotoxins isolated from Pleospora betae that cause leaf spots in sugar beet (Beta vulgaris), this compound demonstrates the lowest level of phytotoxicity wikipedia.org. It showed only 8% inhibition of growth, significantly less than Betaenone A (73% inhibition) and Betaenone C (89% inhibition) wikipedia.org. Despite its classification as a phytotoxin capable of causing leaf spots at high concentrations (0.33 μg/μL), this compound is generally not considered highly toxic to the plant wikipedia.org.
While betaenones are known to cause symptoms such as wilting and necrotic spots on sugar beet leaves researchgate.netfrontiersin.orgmdpi.com, explicit detailed mechanisms of how this compound specifically interacts with or modulates plant defense responses at a molecular or metabolic level have not been fully elucidated in the available research wikipedia.org.
Broader Biological Activity Spectrum in Non-Human Systems (Excluding Clinical Relevance)
Inhibition of Fungal Protein Kinases: Molecular Targets and Research Approaches
Betaenones, including this compound, have been identified as inhibitors of various protein kinases wikipedia.org. Research indicates that betaenones A, B, and C exhibit potent inhibitory effects on key fungal protein kinases, specifically Protein Kinase C (PKC), Cyclin-Dependent Kinase 4 (CDK4), and Epidermal Growth Factor Receptor (EGF-R) tyrosine kinases researchgate.netresearchgate.net. Studies have reported varying half-maximal inhibitory concentration (IC50) values for these compounds against the mentioned kinases. For instance, betaenones A-C demonstrated IC50 values of 36.0 µM for PKC, 11.5 µM for CDK4, and 10.5 µM for EGF-R tyrosine kinases researchgate.net.
Further studies on betaenone derivatives isolated from the sponge-associated fungus Microsphaeropsis species also confirmed their inhibitory activity against PKC-ε, CDK4, and EGF-R tyrosine kinases, with IC50 values ranging from 18.5 to 54.0 μM researchgate.net. This broad inhibition spectrum suggests that protein kinases are significant molecular targets for betaenones, highlighting their potential as biochemical tools for studying kinase-mediated cellular processes in fungal systems.
The research approaches primarily involve the isolation of these compounds from fungal sources and subsequent in vitro assessment of their inhibitory effects on purified protein kinases researchgate.netresearchgate.net. This involves determining IC50 values to quantify the potency of inhibition.
Table 1: Inhibition of Fungal Protein Kinases by Betaenones A-C
| Compound | Target Kinase | IC50 (µM) researchgate.net |
| Betaenone A-C | PKC | 36.0 |
| Betaenone A-C | CDK4 | 11.5 |
| Betaenone A-C | EGF-R | 10.5 |
Effects on Fungal Cellular Processes (e.g., RNA and Protein Synthesis, if analogous to Betaenone C)
While the precise mechanism of action for this compound itself remains to be fully elucidated, studies on its closely related analogue, Betaenone C, provide insights into potential effects on fungal cellular processes wikipedia.org. Betaenone C has been definitively shown to inhibit both RNA and protein synthesis in fungal systems wikipedia.orgresearchgate.netwikipedia.org. Given their structural similarities and common fungal origin from Pleospora betae, it is plausible that this compound may exert analogous effects, although direct evidence for this compound's inhibition of RNA and protein synthesis is not explicitly detailed in the available literature wikipedia.org. The inhibition of these fundamental cellular processes, as observed with Betaenone C, would significantly disrupt fungal growth and proliferation, contributing to the phytotoxic effects observed in host plants wikipedia.org.
Influence on Plant Metabolic Pathways
While this compound is recognized for its phytotoxic effects on plants, leading to visible symptoms such as leaf spots and growth inhibition wikipedia.orgfrontiersin.org, the available research does not provide explicit detailed information on its specific influence on particular plant metabolic pathways. The observed phytotoxicity is a general outcome, but the underlying mechanisms by which this compound might disrupt or alter specific metabolic processes within the plant cells have not been clearly elucidated in the search results.
Chemical Synthesis and Analogues of Betaenone B
Academic Approaches to Total Synthesis of Betaenone B
A complete de novo total synthesis of this compound has yet to be fully reported. However, significant progress has been made in synthesizing advanced precursors and related analogues. wikipedia.org
The decalin scaffold, a bicyclic system of two fused cyclohexane (B81311) rings, is a prominent feature in many natural products, including the betaenones. rsc.org Its construction often involves key cycloaddition reactions. For this compound, the carbon skeleton is known to originate from eight acetate (B1210297) units via a polyketide synthesis (PKS) pathway, with methyl groups derived from methionine. frontiersin.org The internal cyclization to form the decalin ring is hypothesized to proceed through an intramolecular Diels-Alder reaction, potentially catalyzed by an enzyme. wikipedia.orgfrontiersin.org
One proposed method for synthesizing a precursor of this compound involved a Diels-Alder reaction between methoxybenzoquinone (B1222997) and 1,3-butadiene, followed by Claisen chemistry. wikipedia.org Research into the biosynthesis of betaenones suggests that a highly reducing polyketide synthase (HR-PKS) with a trans-acting enoyl reductase domain is crucial for the formation of the decalin scaffold. frontiersin.orgresearchgate.net This enzyme, along with a potential cyclase (Bet1), is believed to mediate the formation of the decalin ring, possibly through a [4+2]-cycloaddition. researchgate.net
An enzymatic approach involves the SthB enzyme, found in Phoma betae, which catalyzes a stereoselective aldol (B89426) reaction to form a bridged tricyclo[6.2.2.0^(2,7)]dodecane scaffold, a key intermediate for betaenones B and C. This intramolecular aldol reaction is believed to occur via a base-catalyzed mechanism, producing a nucleophilic enolate that attacks a carbonyl on the decalin ring to form stemphyloxin II. acs.orgnih.gov
Stereoselectivity is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers. A semi-complete total synthesis of this compound, reported in 1988, achieved a stereoselective synthesis of (±)-4-de(3'-hydroxypropionyl)this compound in a 24-step sequence, starting from 1,3-butadiene. wikipedia.orgacs.org
The biosynthesis of this compound involves the polyketide synthesis pathway, where the backbone is formed by the addition of two-carbon units from acetyl-CoA. The five methyl groups are introduced via S-adenosyl methionine (SAM) methylation. wikipedia.org This highlights the precise control of stereochemistry during the natural biosynthetic process.
Chemical Modifications and Derivatization Studies
Studies involving chemical modifications and derivatization of betaenones provide insights into their structural features and potential for generating new analogues.
While the primary focus of betaenone research has not been extensive due to their low phytotoxicity and limited biological significance in human physiology, some studies have explored the structure-activity relationships (SAR) of betaenone analogues. wikipedia.org For instance, this compound can be converted to betaenone A through oxidation by PCC followed by exposure to a base, indicating a structural relationship between these compounds. wikipedia.org
Research on other decalin-containing natural products has demonstrated that structural modifications can significantly alter biological activities. For example, two betaenone derivatives, 10-hydroxy-18-methoxybetaenone and 10-hydroxy-18-N-2-naphtyl-N-phenylaminobetaenone, were isolated from a fungus. The former showed inhibitory activity against PKC-ε, CDK4, and EGF receptor tyrosine kinases, while the latter did not, suggesting specific structural features are crucial for these activities. rsc.orgresearchgate.netacs.org
The precise assignment of ¹H and ¹³C NMR data for betaenone congeners through two-dimensional NMR spectroscopy has been crucial for understanding their structures and for guiding derivatization studies. researchgate.netacs.org
Semisynthetic approaches involve starting from naturally occurring compounds and chemically modifying them to create new derivatives. While specific detailed examples of semisynthetic routes for this compound itself are limited in the provided search results, the general concept of semisynthesis is employed in natural product chemistry to generate analogues for SAR studies or to improve properties. For instance, the conversion of this compound to betaenone A is a form of chemical modification that could be considered a semisynthetic transformation if performed on isolated natural this compound. wikipedia.org
The broader field of natural product biosynthesis and analogue generation often involves semisynthetic and precursor-directed biosynthetic approaches to create diverse sets of compounds. researchgate.net
Compound Names and PubChem CIDs
Research Methodologies and Analytical Techniques in Betaenone B Studies
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for determining the precise atomic arrangement and connectivity within Betaenone B, as well as its three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound and its congeners wikipedia.orgacs.orgresearchgate.net. Beyond basic identification, NMR is crucial for understanding the biosynthesis by tracking the incorporation of isotopically labeled precursors. Early work on betaenones, including this compound, utilized NMR for initial structural determination wikipedia.org. More recent studies have employed two-dimensional NMR spectroscopy (e.g., COSY, HMBC) to fully and unambiguously assign the proton (¹H) and carbon-13 (¹³C) NMR data for betaenone derivatives, providing detailed insights into their complex decalin scaffold acs.orgresearchgate.netfrontiersin.org. For instance, HMBC correlations have been used to establish connections between quaternary carbons and other structural elements, aiding in the complete structural assignment of related compounds and inferring biosynthetic steps frontiersin.org.
Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), plays a vital role in determining the molecular formula and fragmentation patterns of this compound and its biosynthetic intermediates frontiersin.orgnih.gov. This technique is indispensable for pathway analysis by identifying precursor molecules and tracing their transformations. For example, MS data, often in conjunction with NMR, has been used to confirm the structures of various secondary metabolites, including betaenone derivatives, isolated from fungi like Neocamarosporium betae frontiersin.orgnih.gov. The fragmentation patterns obtained from MS/MS (tandem mass spectrometry) can provide clues about the connectivity of atoms and the presence of specific functional groups, aiding in the proposal of possible biosynthetic pathways based on structural characteristics frontiersin.orgnih.gov.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measurements are essential for determining the absolute configuration and stereochemistry of chiral molecules like this compound wikipedia.orgresearchgate.netfrontiersin.org. These methods analyze the differential absorption of left and right circularly polarized light by a chiral compound, providing information about its three-dimensional arrangement. The structure of this compound, including its stereochemistry, was determined using NMR, CD, and ORD measurements wikipedia.org. In broader studies of betaenone derivatives, CD spectroscopy has been used to establish absolute configurations, sometimes complemented by quantum chemical calculations of CD spectra for comparison with experimental data acs.orgresearchgate.netdntb.gov.ua. This is particularly important for complex natural products with multiple chiral centers, where these techniques help to definitively assign the absolute stereostructure researchgate.netresearchgate.netresearchgate.net.
Isotope Labeling Experiments for Biosynthetic Pathway Delineation
Isotope labeling experiments are critical for delineating the biosynthetic pathway of this compound. These studies involve feeding fungal cultures with precursors enriched with stable isotopes (e.g., ¹³C, ²H) and then analyzing the resulting labeled this compound to determine which atoms from the precursors are incorporated into the final product.
Early isotope-labeling experiments confirmed that the carbon skeleton of this compound originates from eight acetate (B1210297) units via a polyketide pathway nih.govfrontiersin.org. Furthermore, the methyl groups are derived from methionine, specifically through S-adenosyl methionine (SAM) methylation, rather than the incorporation of propionate (B1217596) units wikipedia.orgnih.govfrontiersin.org. A proposed intermediate, probetaenone I, was shown to be converted to this compound in Phoma betae using isotopically labeled acetate and methionine, confirming its role in the later oxidation processes of the biosynthesis . These experiments provide direct evidence for the precursor-product relationships and the sequence of enzymatic reactions in the biosynthetic pathway.
The following table summarizes key findings from isotope labeling studies:
| Precursor Used | Labeled Atoms | Observed Incorporation into this compound | Implication for Biosynthesis | Reference |
| Acetate | Eight C2 units | Carbon backbone | Polyketide pathway origin | nih.govfrontiersin.org |
| S-adenosyl methionine (SAM) | Methyl groups | Methyl groups | SAM-dependent methylation, not propionate incorporation | wikipedia.orgnih.govfrontiersin.org |
| Probetaenone I | N/A | Converted to this compound | Intermediate in later oxidation processes |
Genetic Engineering Techniques in Fungal Biosynthesis Research
Genetic engineering techniques have become indispensable for understanding and manipulating the biosynthesis of secondary metabolites like this compound in fungi. These methods allow researchers to identify, characterize, and modify the genes responsible for specific biosynthetic steps.
The gene cluster responsible for betaenone biosynthesis has been identified nih.govfrontiersin.orgrsc.orgresearchgate.net. This cluster typically encodes enzymes involved in the polyketide synthesis pathway, including a highly reducing polyketide synthase (HR-PKS) frontiersin.orgrsc.orgresearchgate.net. The betaenone biosynthetic gene cluster (bet) in Phoma betae contains four genes, including an HR-PKS gene with a terminal reductase (R) domain and a cytochrome P450 gene rsc.org.
Gene cluster deletion and overexpression studies are powerful tools to confirm the function of specific genes within a biosynthetic pathway and to potentially increase the production of target compounds.
Heterologous expression studies, particularly in model host fungi like Aspergillus oryzae or Aspergillus nidulans, have been successfully used to functionally characterize the betaenone biosynthetic machinery frontiersin.orgrsc.orgresearchgate.netjst.go.jptandfonline.commdpi.com. By expressing the betaenone gene cluster (or individual genes within it) in a host that does not naturally produce betaenones, researchers can confirm the involvement of specific genes in the production of the decalin scaffold and subsequent modifications frontiersin.orgrsc.orgresearchgate.net.
For instance, the heterologous expression of the highly reducing polyketide synthase (HR-PKS) gene, identified within the betaenone biosynthetic gene cluster, has provided insights into the core structure formation, specifically the decalin scaffold frontiersin.orgrsc.orgresearchgate.net. The successful functional characterization of this HR-PKS has allowed for the reconstitution of the this compound biosynthetic machinery rsc.org. Studies have also shown that key enzymes like Bet1 and Bet3 are crucial for the skeletal construction in betaenone biosynthesis rsc.orgnih.gov. The isolation of intermediates like probetaenone I and Betaenone C during these studies further supports the proposed biosynthetic pathway, indicating the involvement of the reductase (R) domain of HR-PKS and oxidative modification enzymes rsc.org. Overexpression of transcription factors within a gene cluster can also lead to increased compound titers, as demonstrated in related polyketide biosynthesis research chemrxiv.org.
Heterologous Expression Systems for Enzyme Characterization
The elucidation of biosynthetic pathways for complex natural products like this compound often relies on heterologous expression systems, which enable the characterization of individual enzymes involved in their synthesis. This compound's carbon backbone is known to be synthesized via the polyketide synthesis (PKS) pathway wikipedia.org. Significant progress has been made in identifying and characterizing the betaenone biosynthetic gene cluster rsc.orgrhea-db.org.
A unique highly reducing polyketide synthase (HR-PKS), designated as Bet1, which possesses a reductase domain, has been identified as a key enzyme in the betaenone biosynthetic gene cluster rsc.orgrhea-db.orgresearchgate.netrsc.org. Alongside Bet1, a trans-acting enoyl reductase (ER), identified as Bet3, also plays a crucial role in the biosynthesis rsc.orgrhea-db.orgresearchgate.netrsc.org. Successful heterologous expression of these enzymes, specifically Bet1 (HR-PKS) and Bet3 (ER), in Aspergillus oryzae has provided critical insights into the core structure formation, including the decalin scaffold rsc.orgrhea-db.orgrsc.orgnih.gov. This approach has allowed for the reconstitution of the betaenone biosynthetic machinery, aiding in the understanding of the chain-release mechanism and the formation of the decalin ring rsc.orgrsc.orgnih.gov. The Aspergillus oryzae NSPlD1 strain, known for its efficient gene-targeting background, has been utilized for these expression studies researchgate.net. The draft genome sequence of Pleospora betae, the fungus from which betaenones are isolated, indicates the presence of six HR-PKS genes, two of which contain a terminal reductase (R) domain. The HR-PKS gene located within the gene cluster that also contains a cytochrome P450 gene is believed to be responsible for betaenone biosynthesis rsc.org.
Bioassays for Assessment of Biological Activities (Non-Clinical)
This compound, a secondary metabolite isolated from the plant pathogenic fungus Pleospora betae (also known as Phoma betae), exhibits various biological activities, particularly phytotoxicity wikipedia.orgresearchgate.netwikipedia.orgnih.gov. Beyond its effects on plants, betaenones have also been reported to inhibit RNA and protein synthesis, as well as the activity of protein kinases wikipedia.orgresearchgate.netresearchgate.net. Non-clinical bioassays are essential for evaluating these activities and understanding the compound's potential mechanisms of action.
Plant-Based Phytotoxicity Assays
This compound is recognized for its phytotoxic properties, which manifest as leaf spots on sugar beet (Beta vulgaris) wikipedia.org. While this compound can induce leaf spots at high concentrations (0.33 μg/μL), it is considered less toxic to the plant compared to other betaenones wikipedia.org. In studies evaluating the phytotoxicity of various betaenones on sugar beet, this compound demonstrated an 8% inhibition of growth, which was considerably lower than the 73% and 89% growth inhibition observed for Betaenone A and Betaenone C, respectively wikipedia.org.
Other betaenone derivatives (A-F) isolated from P. betae have also shown phytotoxic effects, including wilting of the host sugar beet plant nih.govnih.gov. Phytotoxicity assessments are often conducted using methods such as the leaf puncture test, where compounds are applied to excised leaves of target plants nih.gov. For instance, certain betaenone-related compounds have been tested on green foxtail and corn leaves. While many of these compounds induced lesions on foxtail leaves, they did not show phytotoxicity against corn leaves nih.gov. Standardized phytotoxicity tests, such as the Phytotoxkit, involve assessing seed germination and root growth inhibition in plant species like Sorghum saccharatum, Lepidium sativum, and Sinapis alba over a three-day period microbiotests.com.
Table 1: Comparative Phytotoxicity of Betaenones on Sugar Beet Growth
| Compound | Growth Inhibition (%) wikipedia.org | Effect on Sugar Beet Leaves wikipedia.org |
| Betaenone A | 73 | Causes leaf spots |
| This compound | 8 | Causes leaf spots (at high concentrations) |
| Betaenone C | 89 | Causes leaf spots |
In vitro Enzyme Inhibition Assays (e.g., Protein Kinases)
Betaenones, including this compound, have been identified as inhibitors of various protein kinases wikipedia.orgresearchgate.netresearchgate.net. This inhibitory activity suggests a potential role in modulating cellular processes regulated by these enzymes. While the precise mechanism of action for this compound specifically remains to be fully elucidated, Betaenone C has been shown to inhibit RNA and protein synthesis wikipedia.org.
Studies on certain betaenone derivatives have revealed strong inhibitory effects on key protein kinases involved in cellular signaling and proliferation. These include Protein Kinase C (PKC)-ε, Cyclin-Dependent Kinase 4 (CDK4), and Epidermal Growth Factor Receptor (EGF-R) tyrosine kinases researchgate.netresearchgate.net. The half-maximal inhibitory concentration (IC50) values for these inhibitions indicate micromolar potency researchgate.netresearchgate.net. In addition to kinase inhibition, these compounds have also demonstrated antiangiogenic activity researchgate.netresearchgate.net.
Table 2: In vitro Protein Kinase Inhibition by Betaenone Derivatives
| Kinase Target | IC50 (µM) researchgate.netresearchgate.net |
| Protein Kinase C (PKC) | 36.0 |
| Cyclin-Dependent Kinase 4 (CDK4) | 11.5 |
| EGF-R Tyrosine Kinase | 10.5 |
Agricultural and Biotechnological Research Perspectives on Betaenone B
Potential for Agrochemical Research (e.g., as a Bioherbicide Lead Compound)
Betaenone B exhibits phytotoxic activity, contributing to the formation of leaf spots on sugar beet (Beta vulgaris). wikipedia.org While this compound shows a lower degree of phytotoxicity compared to Betaenone A and C (8% growth inhibition versus 73% and 89%, respectively), it can still induce leaf spots at higher concentrations (0.33 μg/μL). wikipedia.org This selective phytotoxicity is a key characteristic for its potential application as a bioherbicide.
Studies have evaluated the phytotoxic effects of betaenone-related compounds on various plants. For instance, certain betaenones (compounds 7–9 and 11–13) displayed phytotoxicity against green foxtail leaves, causing lesions, but did not show similar effects on corn leaves. nih.gov This differential activity suggests that these metabolites could be developed into selective herbicides, targeting specific weeds (like green foxtail) without harming important crops such as corn. nih.gov Beyond leaf spot induction, betaenones have also been associated with wilting in sugar beet and inhibition of rice seedling growth. plos.org The precise mechanism of action for this compound remains to be fully elucidated, although Betaenone C has been shown to inhibit RNA and protein synthesis. wikipedia.org
The phytotoxic effects observed are summarized in the table below:
| Compound | Source Organism | Target Plant | Observed Effect | Inhibition/Concentration | Reference |
| This compound | Pleospora betae | Sugar Beet | Leaf Spots | 8% growth inhibition (compared to A and C) | wikipedia.org |
| Betaenone A | Pleospora betae | Sugar Beet | Leaf Spots | 73% growth inhibition | wikipedia.org |
| Betaenone C | Pleospora betae | Sugar Beet | Leaf Spots | 89% growth inhibition | wikipedia.org |
| Betaenones (7-9, 11-13) | Neocamarosporium betae | Green Foxtail | Lesions, Phytotoxicity | Not specified, but effective | nih.gov |
| Betaenones (2-5, 7-13) | Neocamarosporium betae | Corn | No Phytotoxicity | N/A | nih.gov |
Strategies for Modulating this compound Production in Fungi
The biosynthesis of this compound proceeds via a polyketide synthesis (PKS) pathway. wikipedia.orgnih.govrsc.orgrsc.orgcapes.gov.br The carbon backbone is assembled from eight acetate (B1210297) units, with five methyl groups derived from S-adenosyl methionine (SAM) methylation. wikipedia.orgrsc.orgcapes.gov.br The internal cyclization step is proposed to occur through a Diels-Alder reaction. wikipedia.org Key enzymes involved in the betaenone biosynthetic pathway include a highly reducing polyketide synthase (HR-PKS), a cytochrome P450 monooxygenase, an enoyl reductase, and an FAD-linked oxidoreductase. uniprot.orgrsc.orgu-tokyo.ac.jp The gene cluster responsible for betaenone biosynthesis (the bet cluster) has been identified and characterized. nih.govplos.orgrsc.orgebi.ac.ukcityu.edu.hknih.govumanitoba.caresearchgate.netbiorxiv.orgjst.go.jp
Modulating the production of this compound in fungal systems is crucial for its potential industrial application. Heterologous expression has proven to be a successful strategy for studying and enhancing betaenone biosynthesis. The highly reducing polyketide synthase (HR-PKS) and a trans-acting enoyl reductase (ER), central to betaenone formation, have been successfully expressed in the model host Aspergillus oryzae. rsc.orgebi.ac.ukresearchgate.netjst.go.jpasm.org This heterologous expression has provided significant insights into the formation of the decalin scaffold, which is the core structure of betaenones, and has allowed for the reconstitution of the betaenone biosynthetic machinery. rsc.orgebi.ac.ukresearchgate.net
Specific A. oryzae transformants, such as A. oryzae bet123, have been engineered to produce high levels of this compound. researchgate.netasm.org Advanced genetic tools, including the CRISPR-Cas9 system optimized for A. oryzae, have been employed to ensure efficient expression of target genes, achieving high knock-in rates (80-90%). asm.org Beyond genetic engineering, the "One-Strain-Many-Compounds (OSMAC)" strategy offers a non-genetic approach to activate silent biosynthetic gene clusters (BGCs) by altering cultivation parameters, such as medium composition and culture conditions. frontiersin.org This environmental modulation can trigger transcriptional reprogramming, leading to the production of previously undetected metabolites. frontiersin.org Co-cultivation, or mixed fermentation, is another emerging tool that can enhance the production of existing compounds or induce the expression of silent gene clusters. mdpi.com
Fungal genomes often harbor a significant number of biosynthetic gene clusters (BGCs) that remain "silent" or unexpressed under standard laboratory growth conditions. frontiersin.orgnih.gov Activating these cryptic BGCs is a major frontier in natural product discovery. Several strategies have been developed to unlock this untapped biosynthetic potential, including the OSMAC approach, epigenetic modifications, heterologous expression, and metabolic shunting activation. frontiersin.org
The CRISPR-Cas9 system can be directly utilized to introduce constitutive promoters into fungal genomes, thereby driving the expression of silent BGCs. nih.gov This genetic manipulation allows for the targeted activation of specific biosynthetic pathways. Genome mining, which involves analyzing genomic data to identify BGCs, combined with strategies to activate silent clusters, holds promise for discovering novel bioactive metabolites. jst.go.jp For example, comparative genomic analysis has revealed that the bet gene cluster in Parastagonospora nodorum shares high homology with the betaenone cluster in Phoma betae, suggesting its potential to produce betaenone-like compounds. researchgate.net Similarly, in the fungal wheat pathogen Zymoseptoria tritici, a betaenone cluster was identified, although its expression varied among isolates, indicating differential regulation and potential for activation under specific conditions. biorxiv.org
Comparative Genomics and Metabolomics for Identifying Novel Betaenone-like Compounds
Comparative genomics and metabolomics are powerful tools for exploring the diversity of fungal secondary metabolites and identifying novel compounds structurally related to betaenones. Genomic analyses of plant-pathogenic fungi, such as Pyrenophora spp., have revealed the conservation of specific biosynthetic gene clusters, including those responsible for betaenone production (T1PKS). nih.govescholarship.orgosti.gov This conservation across different fungal species suggests a broader distribution of betaenone-like biosynthetic capabilities.
For instance, phylogenetic analysis has shown that PKS8-4 and Hybrid8-3 from Pseudocercospora fijiensis form a clade with known betaenone-producing PKS sequences, and PKS8-4 exhibits a similar domain structure and gene cluster to Bet1 from P. betae. plos.org This genomic similarity strongly suggests that P. fijiensis may produce compounds with structures analogous to betaenones. plos.org
The identification of BGCs through whole-genome sequencing and bioinformatics tools like antiSMASH often reveals a substantial number of clusters with no significant homology to known pathways. frontiersin.org This "dark matter" of fungal metabolism represents a rich source for the discovery of novel biosynthetic pathways and their associated metabolites. frontiersin.org Indeed, novel betaenone derivatives have already been isolated from other fungal sources, such as Microsphaeropsis sp. nih.govresearchgate.net and Lecanicillium antillanum, which yielded 11-norbetaenone. researchgate.net These discoveries highlight the potential of exploring diverse fungal strains for new betaenone-like structures with potentially varied biological activities. The detailed understanding of the betaenone biosynthetic pathway, involving a highly reducing polyketide synthase (HR-PKS), cytochrome P450 monooxygenase, enoyl reductase, and FAD-linked oxidoreductase, provides a framework for targeted genome mining and metabolomic profiling to uncover these novel compounds. uniprot.orgrsc.orgu-tokyo.ac.jp
Future Directions and Unresolved Questions in Betaenone B Research
Complete Elucidation of Biosynthetic Enzyme Mechanisms
The biosynthesis of Betaenone B is known to originate from eight acetate (B1210297) units via a polyketide pathway, with methyl groups derived from methionine. frontiersin.orgrsc.org Recent advancements have led to the identification of a betaenone biosynthetic gene cluster. frontiersin.orgrsc.org Key enzymes, specifically a unique highly reducing polyketide synthase (HR-PKS) possessing a reductase domain, have been identified as central to its synthesis. frontiersin.orgrsc.orgresearchgate.net Heterologous expression studies, particularly in Aspergillus oryzae, have provided initial insights into the characteristic chain-release mechanism and the formation of the decalin scaffold, a core structural feature of betaenones. frontiersin.orgrsc.orgresearchgate.net Enzymes Bet1 and Bet3 have been established as crucial for the skeletal construction of this compound. rsc.orgresearchgate.netmdpi.com The proposed biosynthetic pathway involves the reductive cleavage of a linear polyketide chain, followed by a Diels-Alder reaction to yield the trans-decalin skeleton. frontiersin.orgrsc.org Further reductive and oxidative modifications, potentially involving enzymes like Bet2 and Bet4, are also known to occur. frontiersin.orgrsc.org
Despite these discoveries, a complete, atom-by-atom mechanistic understanding of all enzymes involved in the this compound biosynthetic pathway is still lacking. Future research needs to focus on:
Structural biology of key enzymes: Determining the three-dimensional structures of HR-PKS, Bet1, Bet3, and other modifying enzymes will provide insights into their catalytic sites and reaction mechanisms.
Detailed reaction kinetics: Quantifying the rates and specificities of each enzymatic step will offer a comprehensive picture of the biosynthetic flux.
Identification of all accessory proteins: Uncovering any uncharacterized proteins or cofactors that might influence enzyme activity or pathway regulation.
Reconstitution of the entire pathway in vitro: Achieving a complete in vitro reconstitution would allow for precise control and manipulation, facilitating a deeper mechanistic understanding.
Identification of Specific Molecular Targets of this compound in Plants and Fungi
While this compound is recognized for its phytotoxic effects, causing symptoms like leaf spots and wilting in sugar beet, researchgate.netwikipedia.org its precise mechanism of action at the molecular level remains largely unelucidated. wikipedia.org Related betaenones, such as Betaenone C, have been shown to inhibit RNA and protein synthesis, suggesting a potential mode of action for this class of compounds. wikipedia.org More broadly, betaenones, including this compound, have demonstrated inhibitory effects on various protein kinases, including Protein Kinase C (PKC), Cyclin-Dependent Kinase 4 (CDK4), and Epidermal Growth Factor Receptor (EGF-R) tyrosine kinases. researchgate.netresearchgate.netmdpi.comwikipedia.org This broad kinase inhibition points towards a complex interaction network within host and pathogen cells.
Future research should prioritize:
Target identification in host plants: Employing advanced biochemical and genetic techniques to pinpoint the specific plant proteins or pathways directly modulated by this compound, leading to phytotoxicity.
Target identification in fungal pathogens: Investigating how this compound might affect the producing fungus itself or other competing microbes, potentially revealing roles in self-resistance or inter-species competition.
Elucidation of downstream signaling cascades: Understanding the cellular responses triggered by this compound's interaction with its primary molecular targets.
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a diverse range of this compound analogues to correlate structural features with specific biological activities and target binding.
Deeper Understanding of Its Role in Broader Host-Pathogen Dynamics
This compound is a phytotoxin produced by Pleospora betae, a pathogen of sugar beet, and contributes to symptoms like leaf spot disease. wikipedia.org Beyond its direct phytotoxic effects, the broader ecological and biological roles of betaenones in fungal biology and pathogenicity are not yet fully characterized. researchgate.netresearchgate.net Secondary metabolites are known to play essential roles in shaping fungal lifestyles and niche specialization, including during host infection. biorxiv.org Studies on other fungal pathogens, such as Zymoseptoria tritici, indicate that secondary metabolites can play a key role in host colonization, even exhibiting conserved production programs despite genetic variation among isolates. asm.orgmpg.de
Key areas for future investigation include:
Ecological role in the plant microbiome: Understanding how this compound influences the interactions between Pleospora betae and other microbes in the plant environment, including beneficial symbionts or competing pathogens.
Impact on host defense mechanisms: Investigating whether this compound actively suppresses or modulates plant immune responses, beyond merely causing damage.
Regulation of this compound production in planta: Studying the environmental cues and host signals that trigger or suppress the biosynthesis of this compound during infection.
Evolutionary significance: Exploring the evolutionary pressures that led to the development and maintenance of this compound biosynthesis in Pleospora betae.
Development of Advanced Synthetic Routes for Complex Betaenone Analogues
The chemical synthesis of this compound and its analogues is crucial for comprehensive biological studies, including structure-activity relationship (SAR) investigations and the development of potential agrochemical or therapeutic agents. A semi-complete total synthesis of (+/-)-4-de(3'-hydroxypropionyl)this compound was reported in 1988, involving a 24-step process. wikipedia.orgcapes.gov.br This early work, along with proposed methods for synthesizing precursors via Diels-Alder reactions, laid foundational groundwork. wikipedia.org However, the complexity of the betaenone scaffold suggests that more efficient and versatile synthetic strategies are needed.
Future synthetic efforts should focus on:
Enantioselective total synthesis: Developing highly stereoselective routes to access specific enantiomers of this compound and its analogues, which is critical for understanding biological activity and potential drug development.
Divergent synthesis: Designing synthetic strategies that allow for the rapid generation of a diverse library of this compound analogues with variations at different positions of the molecule.
Biomimetic synthesis: Exploring synthetic pathways that mimic the proposed biosynthetic steps, potentially leading to more efficient and environmentally friendly routes.
Scalable synthesis: Developing methods that can be scaled up for the production of larger quantities of this compound and its derivatives for extensive testing.
Application of Modern Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Analysis
Modern "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for a comprehensive, high-throughput analysis of biological systems. nih.govresearchgate.netnih.gov These technologies enable the global identification and quantification of gene products, such as proteins and metabolites, providing a detailed snapshot of cellular processes. researchgate.netnih.gov They are particularly valuable for understanding disease mechanisms and identifying biomarkers. nih.govrevespcardiol.org The integration of various omics datasets can provide a more holistic understanding of living organisms. researchgate.net For instance, studies on fungal pathogens like Zymoseptoria tritici have successfully utilized genome, transcriptome, and metabolome data to characterize secondary metabolite production and its role in host colonization. biorxiv.orgasm.orgmpg.de
In the context of this compound research, future applications of omics technologies should include:
Comparative metabolomics: Analyzing the metabolic profiles of Pleospora betae under different conditions (e.g., in host plants vs. in vitro, presence vs. absence of stress) to identify metabolites co-regulated with this compound.
Proteomics of host-pathogen interactions: Investigating changes in protein expression in both the host plant and the fungus in response to this compound exposure or during infection, potentially revealing novel targets or defense mechanisms.
Transcriptomics of biosynthetic gene clusters: Deep sequencing of RNA to understand the precise regulation of the betaenone biosynthetic gene cluster under various environmental and physiological conditions.
Integrated omics approaches: Combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive network models that describe the biosynthesis, regulation, and biological impact of this compound in its native biological context. This can also aid in "awakening cryptic biosynthetic gene clusters" to discover new secondary metabolites. mdpi.com
Compound Names and PubChem CIDs
常见问题
Q. What methodological steps are essential for isolating Betaenone B from natural sources?
Isolation requires a systematic approach:
- Extraction : Use solvent systems (e.g., methanol/water) optimized for this compound’s polarity, guided by preliminary phytochemical screening.
- Chromatography : Employ column chromatography (silica gel or Sephadex) followed by HPLC for purification. Validate purity via TLC and HPLC-UV .
- Characterization : Confirm identity using NMR (¹H, ¹³C) and LC-MS. For novel isolates, provide full spectral data and compare with literature for known analogs .
Q. How can spectroscopic techniques validate this compound’s structural identity?
- NMR Analysis : Assign proton and carbon signals to deduce functional groups and stereochemistry. Use 2D techniques (COSY, HSQC) for complex structures.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula. Fragmentation patterns help infer substituents.
- Cross-Validation : Compare data with published analogs and computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What experimental controls are critical in assessing this compound’s bioactivity?
- Positive/Negative Controls : Include reference compounds (e.g., standard inhibitors) and solvent-only groups.
- Dose-Response Curves : Test multiple concentrations to establish EC₅₀/IC₅₀ values.
- Replicates : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacological mechanisms be resolved?
- Source Analysis : Compare methodologies (e.g., cell lines, assay conditions) across studies. Variability in IC₅₀ values may arise from differences in solubility or metabolic interference .
- Mechanistic Studies : Use knockout models (e.g., CRISPR) or selective inhibitors to isolate pathways. For example, if this compound shows conflicting effects on apoptosis, assess caspase activation alongside mitochondrial membrane potential .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify trends or outliers .
Q. What strategies optimize this compound’s synthetic yield while minimizing side products?
- Reaction Monitoring : Use in-situ techniques (e.g., FTIR, LC-MS) to track intermediate formation.
- Computational Modeling : Apply DFT or molecular dynamics to predict reactive sites and optimize catalysts/conditions.
- Byproduct Analysis : Characterize side products via NMR/MS to refine reaction pathways .
Q. How should researchers design experiments to study this compound’s stability under varying environmental conditions?
- Accelerated Stability Testing : Expose this compound to stressors (light, heat, humidity) and quantify degradation via HPLC.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life.
- Structural Elucidation of Degradants : Identify decomposition pathways (e.g., oxidation, hydrolysis) through MS/MS fragmentation .
Methodological Frameworks for this compound Research
Q. Table 1: Key Analytical Techniques and Considerations
Addressing Data Reliability and Reproducibility
- Secondary Validation : Cross-check experimental results with independent datasets or computational predictions (e.g., molecular docking for binding affinity) .
- Uncertainty Quantification : Report confidence intervals for bioactivity data and propagate errors in kinetic studies .
- Ethical Data Reporting : Disclose limitations (e.g., low sample size in cytotoxicity assays) and avoid overgeneralizing findings .
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